molecular formula C23H20N4O5 B2604368 1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941901-73-1

1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2604368
CAS No.: 941901-73-1
M. Wt: 432.436
InChI Key: KBDIQKPGUGLCCG-UHFFFAOYSA-N
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Description

1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H20N4O5 and its molecular weight is 432.436. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis Methods

Research by Ahadi et al. (2014) discusses a green method for the synthesis of dihydrofuropyrido[2,3-d]pyrimidines, emphasizing the importance of eco-friendly synthesis processes in generating pyrimidine derivatives. This study highlights an organocatalyst-assisted domino Knoevenagel condensation–Michael addition–cyclization approach, signifying the chemical versatility and potential environmental benefits of synthesizing such compounds (Ahadi et al., 2014).

Photophysical Properties and pH-sensing Application

Yan et al. (2017) investigated pyrimidine-phthalimide derivatives for their photophysical properties and pH-sensing capabilities. The study introduced novel chromophores with solid-state fluorescence emission and solvatochromism, revealing their utility in developing colorimetric pH sensors and logic gates. This application demonstrates the potential of pyrimidine derivatives in sensor technology and analytical chemistry (Yan et al., 2017).

Urease Inhibition Activity

Rauf et al. (2010) synthesized pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives to explore their urease inhibition activity. The study provided insights into the biological activity of these compounds, indicating their potential in developing new therapeutic agents for diseases related to urease activity (Rauf et al., 2010).

Multicomponent Synthesis

Rahmani et al. (2018) described an efficient synthesis of pyridine-pyrimidines and their bis-derivatives using a novel catalyst under microwave irradiation. This method underscores the importance of innovative catalysts in enhancing the efficiency and yield of chemical syntheses, offering potential for large-scale production of pyrimidine derivatives (Rahmani et al., 2018).

Anticancer and Antibacterial Activity

Aremu et al. (2017) synthesized pyrano[2,3-d]pyrimidinone carbonitrile derivatives and evaluated their anticancer and antibacterial activities. The findings suggest the potential of pyrimidine derivatives in drug development, particularly in treating cancer and bacterial infections (Aremu et al., 2017).

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-31-19-8-7-16(11-20(19)32-2)18(28)14-26-17-6-4-10-25-21(17)22(29)27(23(26)30)13-15-5-3-9-24-12-15/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDIQKPGUGLCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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